molecular formula C11H15Cl2N5O2 B14367436 8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione CAS No. 94520-76-0

8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione

Cat. No.: B14367436
CAS No.: 94520-76-0
M. Wt: 320.17 g/mol
InChI Key: CZMLGOIMTQWBTA-UHFFFAOYSA-N
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Description

8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione is a synthetic compound known for its cytotoxic properties It belongs to the class of nitrogen mustards, which are alkylating agents used in chemotherapy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione typically involves the reaction of 3,7-dimethylxanthine with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted purine derivatives.

Scientific Research Applications

8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione has been extensively studied for its applications in scientific research, particularly in the fields of:

    Chemistry: Used as a model compound to study alkylation reactions and mechanisms.

    Biology: Investigated for its effects on cellular processes and DNA interactions.

    Medicine: Explored as a potential chemotherapeutic agent due to its ability to alkylate DNA and inhibit cancer cell proliferation.

    Industry: Utilized in the synthesis of other complex organic compounds and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione involves the formation of aziridinium ions through intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions then alkylate DNA by attacking the N-7 nucleophilic center on the guanine base. This leads to the formation of interstrand cross-links (ICLs), which prevent DNA replication and transcription, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: Another nitrogen mustard used in chemotherapy with a similar mechanism of action.

    Chlorambucil: An alkylating agent used to treat chronic lymphocytic leukemia and lymphomas.

    Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.

Uniqueness

8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione is unique due to its specific structure, which combines the alkylating properties of nitrogen mustards with the purine scaffold. This combination allows it to effectively target and alkylate DNA, making it a potent chemotherapeutic agent.

Properties

CAS No.

94520-76-0

Molecular Formula

C11H15Cl2N5O2

Molecular Weight

320.17 g/mol

IUPAC Name

8-[bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C11H15Cl2N5O2/c1-16-7-8(17(2)11(20)15-9(7)19)14-10(16)18(5-3-12)6-4-13/h3-6H2,1-2H3,(H,15,19,20)

InChI Key

CZMLGOIMTQWBTA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1N(CCCl)CCCl)N(C(=O)NC2=O)C

Origin of Product

United States

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